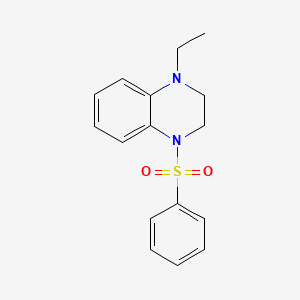

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline

Description

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is a tetrahydroquinoxaline derivative featuring an ethyl group at position 1 and a phenylsulfonyl group at position 4. Tetrahydroquinoxalines are heterocyclic compounds of interest in medicinal chemistry due to their structural versatility and applications in drug discovery, such as enzyme inhibition or receptor modulation.

Properties

CAS No. |

7151-18-0 |

|---|---|

Molecular Formula |

C16H18N2O2S |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-ethyl-2,3-dihydroquinoxaline |

InChI |

InChI=1S/C16H18N2O2S/c1-2-17-12-13-18(16-11-7-6-10-15(16)17)21(19,20)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

InChI Key |

IZDPOSNBOPXMDU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenylsulfonyl groups, depending on the reagents and conditions used.

Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane. Major products from these reactions include various substituted quinoxalines and sulfone derivatives.

Scientific Research Applications

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds and van der Waals interactions with the target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The substituents on the tetrahydroquinoxaline core critically define physicochemical and functional properties:

- 1-Ethyl-4-(phenylsulfonyl)-THQ : The ethyl group at position 1 contributes steric bulk, while the phenylsulfonyl group at position 4 enhances polarity and may reduce lipophilicity compared to alkyl substituents.

- 1,4-Diethyl-THQ (): Dual ethyl groups at positions 1 and 4 increase hydrophobicity, favoring solubility in organic solvents like hexane or EtOAc .

- 1-(Toluene-4-sulfonyl)-THQ (): Similar to the target compound but with a methyl-substituted phenylsulfonyl group, slightly increasing steric hindrance and lipophilicity .

- 6-Phenyl-THQ (): A phenyl group at position 6 alters the electronic environment and steric profile compared to substituents at positions 1 or 4 .

Physicochemical Properties

Key differences in molecular weight, solubility, and stability:

- Polarity : Sulfonyl-substituted derivatives (e.g., target compound, ) exhibit higher polarity than alkyl-substituted analogs (e.g., 1,4-diethyl-THQ) due to the sulfonyl group’s electron-withdrawing nature.

- Solubility: Alkyl-substituted compounds (e.g., 1-methyl-THQ, ) are more soluble in non-polar solvents, whereas sulfonyl derivatives may favor polar solvents like DMSO or aqueous mixtures .

- Molecular Weight : The phenylsulfonyl group increases molecular weight (302.39 g/mol for the target compound) compared to simpler analogs like 1-methyl-THQ (148.21 g/mol) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

Biological Activity

1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

The presence of the phenylsulfonyl group is significant as it may influence the compound's interaction with biological targets.

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.

- Neurotransmitter Modulation : The compound has been shown to interact with receptors in the central nervous system, potentially affecting dopamine and serotonin pathways.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

Case Studies

Case Study 1 : A study conducted on animal models indicated that administration of this compound resulted in a significant reduction in markers of inflammation compared to control groups. This suggests its potential use in treating conditions like arthritis or other inflammatory disorders.

Case Study 2 : In vitro studies focusing on neuronal cell lines revealed that the compound could protect against neurotoxicity induced by glutamate, indicating its possible application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Safety and Toxicity

Toxicological assessments have shown that while this compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile. Initial findings suggest low acute toxicity; however, long-term effects remain to be investigated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline?

- Methodological Answer : The synthesis typically involves cyclization of substituted quinoxaline precursors followed by sulfonylation. For example, tetrahydroquinoline derivatives can be functionalized via nucleophilic substitution at the ethyl group and sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should prioritize temperature control (60–80°C) and stoichiometric ratios (1:1.2 for sulfonylation) to minimize byproducts . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can structural ambiguities in this compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For instance, SC-XRD analysis of analogous tetrahydroquinoline derivatives confirmed chair conformations and sulfonyl group orientation . If crystallization fails, advanced NMR techniques (e.g., NOESY for spatial proximity) and computational geometry optimization (DFT at the B3LYP/6-31G* level) can provide complementary insights .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Begin with cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) to assess selectivity. Use IC₅₀ values to quantify potency. For anti-inflammatory potential, measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages. Ensure parallel solubility testing (e.g., in PBS/DMSO) to rule out false negatives due to aggregation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or tubulin). Pair this with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions by synthesizing top-ranked derivatives and comparing experimental vs. computed activity . For example, fluorobenzamide analogs showed improved binding to kinase domains in silico, corroborated by kinase inhibition assays .

Q. What strategies resolve contradictions in biological data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays. For instance, if a compound shows anti-proliferative activity in 2D cell cultures but not in 3D spheroids, perform transcriptomics (RNA-seq) to identify microenvironment-dependent resistance mechanisms. Additionally, use isogenic cell lines to isolate genetic factors. Contradictions in enzyme inhibition (e.g., conflicting IC₅₀ values) may arise from assay buffer conditions; test pH and ionic strength dependencies .

Q. How can reaction engineering improve scalability of the synthesis?

- Methodological Answer : Apply design of experiments (DoE) to optimize parameters. For example, a Box-Behnken design can model the effects of temperature, catalyst loading, and solvent polarity on yield. Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time. Membrane separation technologies (e.g., nanofiltration) can streamline purification of sulfonylated intermediates .

Q. What mechanistic insights can be gained from studying degradation pathways?

- Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions (ICH guidelines). Analyze degradation products via HPLC-HRMS to identify vulnerable functional groups (e.g., sulfonyl or ethyl moieties). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions. Stabilization strategies may include lyophilization or formulation with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.